An In-depth Technical Guide to 3-Methyl-1H-pyrazole-4-carboxylic acid (CAS 40704-11-8): A Cornerstone Intermediate in Synthesis
An In-depth Technical Guide to 3-Methyl-1H-pyrazole-4-carboxylic acid (CAS 40704-11-8): A Cornerstone Intermediate in Synthesis
Abstract
3-Methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic building block of significant interest in modern medicinal and agricultural chemistry. Its rigid, planar pyrazole core, substituted with both a nucleophilic nitrogen and an electrophilic carboxylic acid, provides a versatile scaffold for the synthesis of a diverse range of complex molecules. This guide offers an in-depth exploration of its core properties, synthesis, reactivity, and applications, providing researchers, chemists, and drug development professionals with a comprehensive technical resource. We will delve into its physicochemical characteristics, spectroscopic signature, established synthetic protocols, and its pivotal role as a precursor to advanced pharmaceutical and agrochemical agents.
Core Physicochemical and Spectroscopic Profile
3-Methyl-1H-pyrazole-4-carboxylic acid presents as a stable, solid compound, a characteristic that facilitates its handling and incorporation into various synthetic workflows.[1] Its fundamental properties are summarized below, providing a foundational dataset for experimental design.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 40704-11-8 | [1][2] |
| Molecular Formula | C₅H₆N₂O₂ | [1][2] |
| Molecular Weight | 126.11 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 225-230 °C (with decomposition) | [2] |
| Purity | ≥ 97% (HPLC) | [1] |
| InChI Key | HLYYXPDTFLUERX-UHFFFAOYSA-N | [2] |
| SMILES | Cc1n[nH]cc1C(O)=O |
Spectroscopic Signature
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include a singlet for the methyl group (CH₃) protons, typically in the range of δ 2.0-2.5 ppm. A singlet for the C5-H proton on the pyrazole ring would appear further downfield, likely between δ 7.5-8.0 ppm. The two N-H protons (one on the ring and one in the carboxylic acid) would appear as broad singlets at the lower end of the spectrum (δ > 10 ppm), and their positions can be highly dependent on solvent, concentration, and temperature.[3]
-
¹³C NMR: The carbon spectrum would show five distinct signals: one for the methyl carbon, two for the sp² carbons of the pyrazole ring, one for the quaternary carbon attached to the methyl group, and one for the carbonyl carbon of the carboxylic acid, which would be the most downfield signal.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band from the carboxylic acid dimer, typically centered around 3000 cm⁻¹. A sharp C=O stretch from the carbonyl group would be prominent around 1700 cm⁻¹. C-H stretching from the methyl group and the aromatic ring would appear just below 3000 cm⁻¹, and C=N and C=C stretching vibrations from the pyrazole ring would be visible in the 1600-1400 cm⁻¹ region.
Synthesis and Reactivity
The synthesis of the pyrazole ring is a well-established area of heterocyclic chemistry. The most common and robust method involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[5][6]
General Synthetic Strategy
The synthesis of 3-Methyl-1H-pyrazole-4-carboxylic acid typically proceeds via the cyclocondensation of a hydrazine with an ethyl 2-formylacetoacetate equivalent. This approach offers high regioselectivity and good yields. The subsequent hydrolysis of the resulting ester furnishes the target carboxylic acid.
Caption: Generalized synthetic workflow for 3-Methyl-1H-pyrazole-4-carboxylic acid.
Experimental Protocol: Two-Step Synthesis
This protocol describes a representative lab-scale synthesis.
Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a 1:1.1 molar ratio in a suitable solvent like dioxane.
-
Intermediate Formation: Heat the mixture to 100 °C and stir for 5 hours. The reaction progress can be monitored by TLC.[5]
-
Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure to yield the crude β-enamino diketone intermediate.[5]
-
Cyclization: Dissolve the crude intermediate in ethanol. Add hydrazine hydrate (a slight molar excess) dropwise while maintaining the temperature below 20°C.
-
Reaction: Allow the mixture to stir at room temperature for 18 hours.[5]
-
Isolation: Concentrate the reaction mixture in vacuo. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pyrazole ester.
Step 2: Hydrolysis to 3-Methyl-1H-pyrazole-4-carboxylic acid
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Setup: Dissolve the purified ethyl 3-methyl-1H-pyrazole-4-carboxylate from Step 1 in methanol.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 2N NaOH, 2-3 molar equivalents) to the solution.[5]
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Acidification: Cool the reaction mixture to room temperature and then acidify to approximately pH 3-4 with a mineral acid (e.g., 1M HCl). This will precipitate the carboxylic acid product.
-
Isolation and Purification: Filter the resulting solid, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, 3-Methyl-1H-pyrazole-4-carboxylic acid.
Chemical Reactivity
The molecule's reactivity is dominated by its two functional groups:
-
Carboxylic Acid: This group readily undergoes standard transformations such as esterification, reduction to the corresponding alcohol, or, most importantly, conversion to an acid chloride followed by amidation. This amide coupling is fundamental to its use in creating bioactive molecules.[1][5]
-
Pyrazole Ring: The N-H proton of the pyrazole ring is acidic and can be deprotonated with a base. The resulting anion can be alkylated or arylated, allowing for substitution at the N1 position. This often results in a mixture of regioisomers, a common challenge in pyrazole chemistry.[5]
Applications in Research and Development
The utility of 3-Methyl-1H-pyrazole-4-carboxylic acid stems from its role as a versatile intermediate for constructing more complex, high-value molecules.[1]
Caption: Key application areas for 3-Methyl-1H-pyrazole-4-carboxylic acid.
Pharmaceutical Development
This compound is a valued building block in drug discovery.[1] Its structure is a key component in the synthesis of molecules targeting a range of biological pathways. The pyrazole motif is a well-known bioisostere for other aromatic systems and can participate in crucial hydrogen bonding interactions with biological targets. It is particularly used in the development of potential anti-inflammatory and analgesic agents.[1]
Agrochemical Innovation
In agricultural chemistry, pyrazole-4-carboxamides are a blockbuster class of fungicides. A close analog, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is the central intermediate for at least seven commercial fungicides that act by inhibiting the succinate dehydrogenase (SDHI) enzyme in the mitochondrial respiratory chain.[7] 3-Methyl-1H-pyrazole-4-carboxylic acid serves as a crucial building block for developing new fungicides and herbicides with potentially novel modes of action or improved efficacy.[1]
Materials Science and Catalysis
The ability of the pyrazole and carboxylate groups to act as ligands for metal ions has led to the synthesis of novel coordination polymers and metal complexes.[8] For instance, complexes of this ligand with cadmium and cobalt have been synthesized and shown to exhibit fluorescent properties in the solid state.[8] Furthermore, some of these derived metal complexes have demonstrated promising catalytic activity for electrochemical reactions like the oxygen evolution reaction (OER), highlighting potential applications in energy and materials science.[8]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are paramount to ensure safety.
-
Hazard Identification: The compound is classified as a skin and eye irritant.[9][10] It may also cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, should be worn at all times.[11] If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][12] Avoid contact with skin and eyes.[12]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[12] Keep it away from incompatible materials such as strong oxidizing agents.[9] Recommended storage temperature is often between 0 and 8 °C.[1]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[11][13]
-
Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[11][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12][13]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]
-
Conclusion
3-Methyl-1H-pyrazole-4-carboxylic acid (CAS 40704-11-8) is more than a simple chemical; it is a strategic synthetic intermediate that provides access to a vast chemical space. Its stable, well-defined structure and dual functionality make it an indispensable tool for chemists in the pharmaceutical, agrochemical, and materials science sectors. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the creation of novel and impactful molecules.
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Matulevičiūtė, G., Kleizienė, N., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Arbačiauskienė, E., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-methyl-1H-pyrazole-4-carbaldehyde. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methylpyrazole-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
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Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
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Li, Y., et al. (2020). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Advances, 10(45), 26861-26868. Available from: [Link]
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Gherasim, C., Găină, L., & Moldoveanu, C. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2021(2), M1236. Available from: [Link]
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Aggarwal, N., Kumar, R., Dureja, P., & Khurana, J. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 167. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Retrieved from [Link]
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